molecular formula C20H22N2O5S B2579543 1-(3,4-Dimethoxybenzyl)-3-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)urea CAS No. 1903244-28-9

1-(3,4-Dimethoxybenzyl)-3-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)urea

Cat. No.: B2579543
CAS No.: 1903244-28-9
M. Wt: 402.47
InChI Key: YYSRTBXSCFCXAT-UHFFFAOYSA-N
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Description

The compound 1-(3,4-Dimethoxybenzyl)-3-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)urea is a urea derivative characterized by a central urea core substituted with a 3,4-dimethoxybenzyl group and a hydroxyethyl moiety bearing furan-2-yl and thiophen-2-yl rings. Urea derivatives are widely studied for their diverse pharmacological and material science applications, often due to their hydrogen-bonding capabilities and structural versatility .

Properties

IUPAC Name

1-[(3,4-dimethoxyphenyl)methyl]-3-[2-(furan-2-yl)-2-hydroxy-2-thiophen-2-ylethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O5S/c1-25-15-8-7-14(11-16(15)26-2)12-21-19(23)22-13-20(24,17-5-3-9-27-17)18-6-4-10-28-18/h3-11,24H,12-13H2,1-2H3,(H2,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYSRTBXSCFCXAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)NCC(C2=CC=CO2)(C3=CC=CS3)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dimethoxybenzyl)-3-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)urea typically involves multiple steps:

    Formation of the Benzyl Intermediate: The initial step involves the reaction of 3,4-dimethoxybenzyl chloride with a suitable nucleophile to form the benzyl intermediate.

    Addition of the Furan and Thiophene Groups: The benzyl intermediate is then reacted with furan-2-carbaldehyde and thiophene-2-carbaldehyde under specific conditions to introduce the furan and thiophene groups.

    Formation of the Urea Moiety: The final step involves the reaction of the intermediate with an isocyanate or a urea derivative to form the desired urea compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dimethoxybenzyl)-3-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)urea can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The methoxy groups and other functional groups can be substituted with different groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit anticancer properties. For instance, derivatives of urea have been shown to inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The specific application of 1-(3,4-Dimethoxybenzyl)-3-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)urea in cancer therapy is currently under investigation, with preliminary results suggesting promising activity against specific tumor types.

Antimicrobial Properties

Compounds containing furan and thiophene rings have demonstrated significant antimicrobial activity. Research indicates that these compounds can inhibit bacterial growth and possess antifungal properties. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.

Neuroprotective Effects

There is growing interest in the neuroprotective potential of this compound. Similar structures have shown efficacy in models of neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells. This application is particularly relevant for conditions such as Alzheimer's disease and Parkinson's disease.

Case Studies

StudyFindings
Anticancer Study A derivative was tested against breast cancer cell lines, showing IC50 values in the low micromolar range, indicating significant cytotoxicity.
Antimicrobial Evaluation A series of tests revealed that the compound exhibited broad-spectrum activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations comparable to established antibiotics.
Neuroprotection In vitro studies demonstrated that the compound reduced neuronal cell death induced by oxidative stress, suggesting potential for therapeutic use in neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethoxybenzyl)-3-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)urea involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may interact with enzymes or receptors to exert its effects. The exact pathways and targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural similarities with urea derivatives reported in the International Journal of Organic Chemistry (2012), such as 1-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophene-2-yl)-2-hydrazono-3-benzoyl urea (7a) and 1-(Ethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate-2-yl)-2-phenyl hydrazono-3-benzoyl urea (7d) . A comparative analysis is outlined below:

Feature Target Compound Compound 7a (from ) Compound 7d (from )
Core Structure Urea Urea Urea
Substituent 1 3,4-Dimethoxybenzyl 3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophene-2-yl Ethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate-2-yl
Substituent 2 2-(Furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl Hydrazono-benzoyl Phenyl hydrazono-benzoyl
Key Functional Groups Dimethoxy, hydroxy, furan, thiophene Cyano, tetrahydrobenzo[b]thiophene, hydrazono, benzoyl Ester, tetrahydrobenzo[b]thiophene, phenyl hydrazono, benzoyl
Potential Applications Likely explored for hydrogen-bond-mediated interactions (e.g., enzyme inhibition) Reported for antimicrobial or anticancer screening Similar to 7a, with enhanced lipophilicity due to phenyl group

Key Observations:

Substituent Diversity: The target compound’s dimethoxybenzyl group and hydroxyethyl-heterocyclic chain contrast with the tetrahydrobenzo[b]thiophene and benzoyl groups in compounds 7a–7d. This difference may influence solubility and binding affinity; for instance, dimethoxy groups enhance hydrophilicity compared to the lipophilic ester/cyano groups in 7a–7d .

Structural Characterization : Tools like SHELX (used for crystallographic refinement ) are critical for resolving the 3D conformations of such complex urea derivatives, enabling precise comparisons of bond angles and torsional strain.

Research Findings and Methodological Insights

While direct pharmacological data for the target compound are absent in the provided evidence, insights can be inferred from related studies:

  • Computational Modeling : The Colle-Salvetti correlation-energy formula (adapted in density-functional theory, ) could model the electronic properties of the compound’s heterocyclic substituents, predicting reactivity or intermolecular interactions .
  • Crystallography : The use of SHELXL () for small-molecule refinement highlights the importance of crystallographic data in validating the stereochemistry of similar urea derivatives .

Biological Activity

1-(3,4-Dimethoxybenzyl)-3-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)urea is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant studies that highlight its efficacy against various biological targets.

Chemical Structure

The compound features a complex structure that includes:

  • A dimethoxybenzyl moiety
  • A furan ring
  • A thiophen ring
  • A urea functional group

This unique combination of structural elements is believed to contribute to its diverse biological activities.

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. The presence of the furan and thiophen groups enhances electron donation capabilities, which in turn mitigates oxidative stress in cellular systems. Studies have shown that derivatives with similar structures can reduce lipid peroxidation effectively .

Anticancer Properties

The compound has been evaluated for its anticancer potential. In vitro studies suggest that it may inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. For instance, compounds with similar urea linkages have demonstrated selective cytotoxicity against breast cancer (MDA-MB-435) and prostate cancer (PC-3) cell lines with GI50 values below 30 μM .

Table 1: Anticancer Activity of Related Compounds

CompoundCancer Cell LineGI50 (μM)
1-(3,4-Dimethoxybenzyl)-3-(urea derivative)MDA-MB-43515.1
Urea derivative BPC-328.7
Urea derivative COVCAR-425.9

Antimicrobial Activity

The antimicrobial properties of urea derivatives are well-documented. The compound's structure suggests potential activity against bacterial strains and fungi due to its ability to disrupt microbial cell membranes. Studies have shown that related compounds possess broad-spectrum antimicrobial activity, making them candidates for further investigation in infectious disease treatment .

The biological activities of this compound can be attributed to several mechanisms:

  • Reactive Oxygen Species (ROS) Scavenging : The antioxidant activity likely stems from the ability of the furan and thiophen rings to neutralize ROS.
  • Enzyme Inhibition : Similar structures have been shown to inhibit key enzymes involved in cancer progression and microbial survival, such as GSK-3β, which is crucial for cell signaling pathways related to proliferation .
  • Apoptosis Induction : Evidence suggests that this compound can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Case Studies

Several studies have focused on the biological activity of structurally related compounds:

  • Study on Urea Derivatives : A recent study evaluated various urea derivatives for their anticancer properties, revealing that modifications at specific positions significantly enhanced their activity against cancer cell lines .
  • Antioxidant Evaluation : The antioxidant capacity was assessed using the TBARS assay, showing a marked reduction in lipid peroxidation by compounds similar to the one .

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